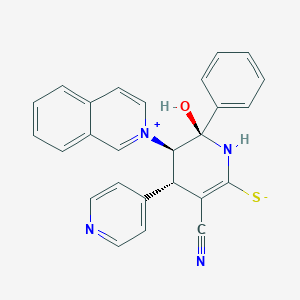![molecular formula C20H15N3O2 B15017733 3-hydroxy-N'-[(E)-1H-indol-3-ylmethylidene]naphthalene-2-carbohydrazide](/img/structure/B15017733.png)
3-hydroxy-N'-[(E)-1H-indol-3-ylmethylidene]naphthalene-2-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-HYDROXY-N’-[(E)-(1H-INDOL-3-YL)METHYLIDENE]NAPHTHALENE-2-CARBOHYDRAZIDE is a complex organic compound that features both indole and naphthalene moieties. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . The naphthalene structure adds to the compound’s stability and reactivity, making it a valuable target for synthetic and medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-HYDROXY-N’-[(E)-(1H-INDOL-3-YL)METHYLIDENE]NAPHTHALENE-2-CARBOHYDRAZIDE typically involves the condensation of 3-hydroxy-2-naphthoic acid hydrazide with indole-3-carbaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions . The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow techniques to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
3-HYDROXY-N’-[(E)-(1H-INDOL-3-YL)METHYLIDENE]NAPHTHALENE-2-CARBOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The imine group can be reduced to form an amine.
Substitution: Electrophilic substitution reactions can occur on the indole ring due to its electron-rich nature.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic reagents like halogens (e.g., bromine) or nitro groups can be introduced under acidic conditions.
Major Products
Oxidation: Formation of 3-keto-N’-[(E)-(1H-indol-3-yl)methylidene]naphthalene-2-carbohydrazide.
Reduction: Formation of 3-hydroxy-N’-[(1H-indol-3-yl)methyl]naphthalene-2-carbohydrazide.
Substitution: Formation of various substituted indole derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
3-HYDROXY-N’-[(E)-(1H-INDOL-3-YL)METHYLIDENE]NAPHTHALENE-2-CARBOHYDRAZIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antiviral and antimicrobial properties.
Medicine: Investigated for its anticancer and anti-inflammatory activities.
Industry: Potential use in the development of new materials and dyes
Mecanismo De Acción
The mechanism of action of 3-HYDROXY-N’-[(E)-(1H-INDOL-3-YL)METHYLIDENE]NAPHTHALENE-2-CARBOHYDRAZIDE involves its interaction with various molecular targets. The indole moiety can bind to multiple receptors, influencing pathways related to cell growth and apoptosis. The naphthalene structure enhances the compound’s stability and allows for effective interaction with biological membranes .
Comparación Con Compuestos Similares
Similar Compounds
3-Hydroxy-2-naphthoic acid: Shares the naphthalene structure but lacks the indole moiety.
Indole-3-carbaldehyde: Contains the indole structure but lacks the naphthalene moiety.
Uniqueness
3-HYDROXY-N’-[(E)-(1H-INDOL-3-YL)METHYLIDENE]NAPHTHALENE-2-CARBOHYDRAZIDE is unique due to its combination of indole and naphthalene structures, which confer a broad range of biological activities and chemical reactivity. This dual functionality makes it a versatile compound for various scientific and industrial applications .
Propiedades
Fórmula molecular |
C20H15N3O2 |
|---|---|
Peso molecular |
329.4 g/mol |
Nombre IUPAC |
3-hydroxy-N-[(E)-1H-indol-3-ylmethylideneamino]naphthalene-2-carboxamide |
InChI |
InChI=1S/C20H15N3O2/c24-19-10-14-6-2-1-5-13(14)9-17(19)20(25)23-22-12-15-11-21-18-8-4-3-7-16(15)18/h1-12,21,24H,(H,23,25)/b22-12+ |
Clave InChI |
FBJOMYQWGMFGFJ-WSDLNYQXSA-N |
SMILES isomérico |
C1=CC=C2C=C(C(=CC2=C1)C(=O)N/N=C/C3=CNC4=CC=CC=C43)O |
SMILES canónico |
C1=CC=C2C=C(C(=CC2=C1)C(=O)NN=CC3=CNC4=CC=CC=C43)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-(3-Methoxyphenyl)-1-methyl-N-{[4-(propan-2-YL)phenyl]methyl}-1H-imidazol-2-amine](/img/structure/B15017654.png)


![N'-[(E)-(5-bromo-2-ethoxyphenyl)methylidene]benzenesulfonohydrazide](/img/structure/B15017671.png)
![2,4-dibromo-6-[(E)-{2-[(6-methylpyridin-3-yl)carbonyl]hydrazinylidene}methyl]phenyl 3-methylbenzoate](/img/structure/B15017683.png)
![4-chloro-N-{2-methoxy-5-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}benzamide](/img/structure/B15017685.png)
![methyl 4-[2-(2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)hydrazinyl]benzoate](/img/structure/B15017689.png)
![propan-2-yl 6-amino-4-(2-chlorophenyl)-5-cyano-2-{[(3-cyano-4,5,6-trimethylpyridin-2-yl)sulfanyl]methyl}-4H-pyran-3-carboxylate](/img/structure/B15017697.png)
![1-(4-bromophenyl)-6-(3,4-dimethoxyphenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B15017700.png)
![4-{(E)-[2-(phenylcarbonyl)hydrazinylidene]methyl}phenyl naphthalen-1-ylacetate](/img/structure/B15017710.png)
![N'-[(E)-[5-(3,4-Dichlorophenyl)furan-2-YL]methylidene]-2-[(naphthalen-2-YL)amino]acetohydrazide](/img/structure/B15017716.png)
![2-[(2E)-2-{4-[(4-chlorobenzyl)oxy]benzylidene}hydrazinyl]-2-oxo-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B15017722.png)
![2-[(E)-{[2-(4-bromophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-iodophenol](/img/structure/B15017729.png)
![N'-[(3Z)-5-bromo-7-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-(4-tert-butyl-2-methylphenoxy)acetohydrazide](/img/structure/B15017730.png)
